![molecular formula C24H18ClFN4OS B2549601 1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1114656-70-0](/img/no-structure.png)

1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

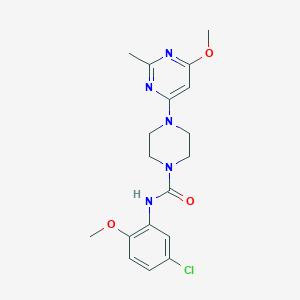

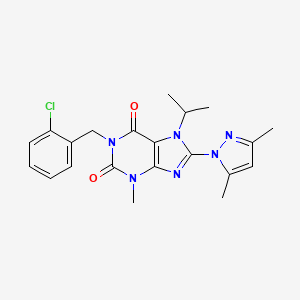

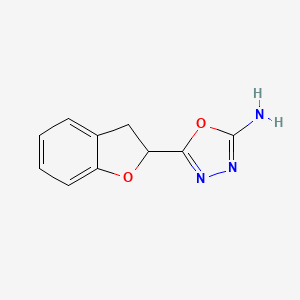

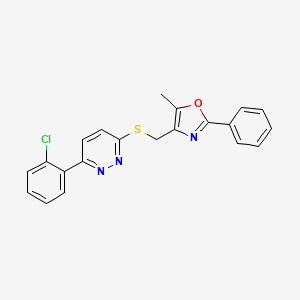

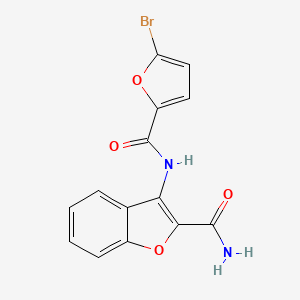

The compound "1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one" is a derivative of the 1,2,4-triazoloquinazoline class, which has been the subject of various studies due to its potential biological activities. These compounds have been synthesized and evaluated for different pharmacological properties, including antioxidant, antifungal, antihistaminic, and benzodiazepine binding activities .

Synthesis Analysis

The synthesis of 1,2,4-triazoloquinazoline derivatives typically involves multi-step reactions. For instance, a non-conventional approach using microwave irradiation was employed to synthesize a series of 1,2,4-triazolo-quinazoline-thiones by reacting 1,2,4-triazolo-quinazolinones with 1,4-dioxane . Another study reported the synthesis of a related compound through a five-step reaction, followed by solution crystallization to obtain single crystals for crystallographic analysis .

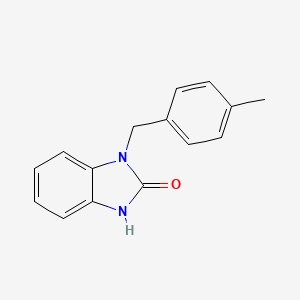

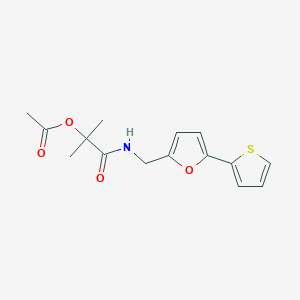

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various spectroscopic techniques, including NMR and HRMS. Density functional theory (DFT) calculations and X-ray diffraction have been used to confirm the optimized molecular structure and to understand the physicochemical properties by analyzing frontier molecular orbitals and molecular electrostatic potentials .

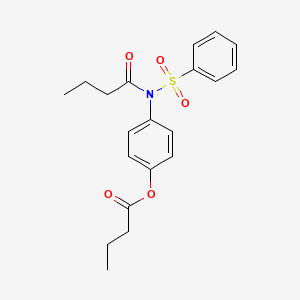

Chemical Reactions Analysis

The chemical reactivity of the 1,2,4-triazoloquinazoline derivatives includes their solvatochromic properties, which have been studied by observing the absorption spectra in solvents of different polarities . Additionally, the alkylation reactions of these compounds have been found to proceed S-regioselectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized by their solvatochromic behavior, which indicates their potential for interaction with various solvents. The antioxidant and antimicrobial activities of these compounds have been assessed using in vitro assays, such as the DPPH method for free radical scavenging and bioluminescence inhibition tests for antimicrobial activity . The compounds have shown significant activity against various strains of fungi and bacteria, with some derivatives exhibiting comparable or superior activity to standard drugs like ascorbic acid and fluconazole .

Relevant Case Studies

In terms of pharmacological relevance, one study found that certain 1,2,4-triazoloquinazoline derivatives had significant antifungal activity against Aspergillus species . Another study reported that a specific derivative had potent H1-antihistaminic activity with negligible sedative properties compared to the reference drug chlorpheniramine maleate . Additionally, some derivatives were identified as potent benzodiazepine antagonists in rat models, indicating their potential use in neuropsychiatric disorders .

Applications De Recherche Scientifique

Synthesis and Biological Activities

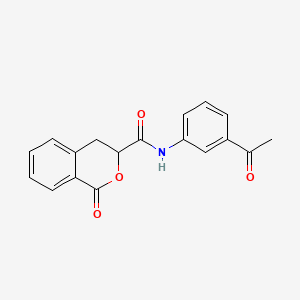

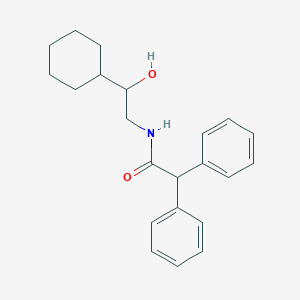

The synthesis of novel compounds structurally related to 1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has been a subject of interest due to their potential biological activities. One study focuses on the synthesis of [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones, revealing compounds with high affinity for the benzodiazepine receptor, indicating their potential as potent benzodiazepine antagonists in rat models (Francis et al., 1991). Similarly, another research effort synthesized a new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives aimed at meeting structural requirements for anticancer activity, with certain derivatives showing significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

Antimicrobial and Anticancer Activities

Further investigations into quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety have demonstrated good antimicrobial activities, with some compounds exhibiting superior inhibitory effects against bacterial strains such as Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri compared to commercial bactericides (Yan et al., 2016). Moreover, novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have been synthesized, exhibiting promising H1-antihistaminic activity in vivo, with one compound notably outperforming the reference standard chlorpheniramine maleate in terms of potency and lower sedative effects (Alagarsamy et al., 2007).

Selectivity for Human A3 Receptor Subtype

Derivatives of the triazoloquinazoline adenosine antagonist CGS15943 have been found to selectively bind to human A3 receptors with high affinity, indicating potential for the development of selective A3 receptor antagonists (Kim et al., 1996).

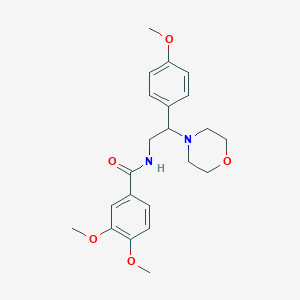

Synthesis and Antitumor Activity

The synthesis and characterization of novel compounds like 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one have demonstrated potential antitumor activity, particularly against human hepatoma and melanoma cell lines, highlighting the therapeutic potential of this class of compounds (Zhou et al., 2021).

Orientations Futures

The future directions for research on “1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” and related compounds could involve further investigation of their anticancer activity, optimization of their synthesis, and exploration of their potential applications in cancer therapy .

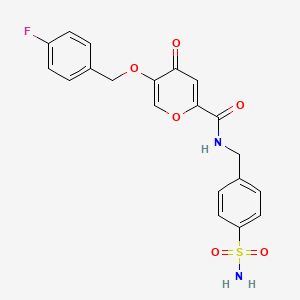

Propriétés

Numéro CAS |

1114656-70-0 |

|---|---|

Nom du produit |

1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one |

Formule moléculaire |

C24H18ClFN4OS |

Poids moléculaire |

464.94 |

Nom IUPAC |

1-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |

InChI |

InChI=1S/C24H18ClFN4OS/c25-19-10-6-11-20(26)18(19)15-32-24-28-27-23-29(14-13-16-7-2-1-3-8-16)22(31)17-9-4-5-12-21(17)30(23)24/h1-12H,13-15H2 |

SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=C(C=CC=C5Cl)F |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2549524.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide](/img/structure/B2549537.png)